N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-fluorobenzamide
Overview
Description
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-fluorobenzamide: is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a fluorobenzamide moiety linked to a pyrimidine ring through an ethylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-fluorobenzamide typically involves multiple steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving ethylamine and 2,6-dimethylpyrimidine-4-amine under controlled conditions.
Coupling Reaction: The synthesized pyrimidine derivative is then coupled with 4-aminophenyl-2-fluorobenzamide using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and reduce production costs. This includes scaling up the reaction conditions, using more efficient catalysts, and employing automated purification systems.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ethylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the pyrimidine ring or the fluorobenzamide moiety, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorine atom, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of N-oxides or hydroxylated derivatives.
Reduction: Formation of amine or alcohol derivatives.
Substitution: Formation of substituted benzamides or pyrimidines.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe to study cellular processes.
- Used in the development of fluorescent markers for imaging studies.
Medicine:
- Explored for its potential therapeutic applications, including as an anti-cancer or anti-inflammatory agent.
- Studied for its ability to interact with specific biological targets, such as enzymes or receptors.
Industry:
- Utilized in the development of new materials with specific properties, such as polymers or coatings.
- Employed in the formulation of specialty chemicals for various industrial applications.
Mechanism of Action
The mechanism of action of N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-fluorobenzamide involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.
N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-iodobenzamide: Similar structure but with an iodine atom instead of fluorine.
Uniqueness:
- The presence of the fluorine atom in N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)-2-fluorobenzamide imparts unique chemical and biological properties, such as increased lipophilicity and enhanced binding affinity to certain targets.
- The compound’s specific structure allows for selective interactions with molecular targets, making it a valuable tool in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-[4-[[2-(ethylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2-fluorobenzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN5O/c1-3-22-20-23-13(2)12-18(26-20)24-14-8-10-15(11-9-14)25-19(27)16-6-4-5-7-17(16)21/h4-12H,3H2,1-2H3,(H,25,27)(H2,22,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRXNPKWSNHIIKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=NC(=CC(=N1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3F)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.